N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O/c1-22(2)15-14(11-19-17(21-15)23-8-3-4-9-23)20-16(24)12-6-5-7-13(18)10-12/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNKYXGXQCHADP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC(=CC=C2)F)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino and pyrrolidinyl groups. The final step involves the coupling of the pyrimidine derivative with 3-fluorobenzoyl chloride under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as flow chemistry and microreactor systems can be employed to achieve efficient and scalable synthesis. These methods offer advantages in terms of reaction control, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the role of N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide as a potential anticancer agent. The compound has been investigated for its ability to modulate heat shock protein 70 (Hsp70) activity, which is crucial in cancer cell survival and proliferation. Inhibiting Hsp70 can lead to increased apoptosis in cancer cells, making this compound a candidate for further development in cancer therapies .
Case Study: Hsp70 Inhibition
A patent outlines methods for using this compound to treat diseases responsive to Hsp70 inhibition, including various cancers. The compound demonstrated efficacy in preclinical models, suggesting it could be developed into a therapeutic agent for cancer treatment .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties, particularly against mycobacterial infections such as tuberculosis and non-tuberculous mycobacteria (NTM). Research indicates that it exhibits significant activity against intracellular forms of these pathogens, which are often resistant to conventional antibiotics .
Case Study: Mycobacterial Infections
In a high-throughput screening study involving over 40,000 compounds, this compound was identified as one of the promising candidates that significantly reduced intracellular mycobacterial loads in infected macrophages. The compound's mechanism involves targeting specific pathways within the bacteria, leading to enhanced bacterial clearance when used in combination with existing antibiotics .
Structure-Activity Relationship (SAR)
The structure of this compound allows for diverse modifications that can enhance its biological activity and selectivity. Research into its structure-activity relationship has revealed that variations in substituents can significantly affect its efficacy against target diseases.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against cancer cells |
| Alteration of amine groups | Enhanced selectivity towards mycobacteria |
| Variation in aromatic rings | Improved binding affinity to target receptors |
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Substituent-Driven Pharmacological Effects
- Pyrrolidin-1-yl vs.
- Fluorine vs. Nitro/Cyano Groups: The 3-fluorobenzamide in the target compound provides moderate electron-withdrawing effects without the metabolic liabilities associated with nitro groups (e.g., Preparation 7AU ). Cyano substituents (as in Example 86) may enhance target affinity but increase toxicity risks.
- Dimethylamino Positioning: The dimethylamino group at position 4 of the pyrimidine core (target compound) likely enhances solubility and basicity, analogous to its role in SzR-105 .
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight : The target compound’s inferred molecular weight (~360-380 g/mol) positions it within the "rule of five" guidelines for oral bioavailability, unlike Example 86 (MW 634), which may face absorption challenges .
- Crystallinity : While crystalline forms of structurally similar compounds (e.g., furopyrimidines in ) are patented, the target compound’s solid-state properties remain uncharacterized. Pyrrolidinyl and fluorine substituents may favor amorphous forms, impacting formulation strategies.
Biological Activity
N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide is a synthetic compound with potential therapeutic applications, particularly in oncology and other areas of pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrimidine ring : This heterocyclic component is often associated with biological activity.
- A dimethylamino group : Known to enhance solubility and bioavailability.
- A pyrrolidine moiety : This five-membered ring can influence the compound's interaction with biological targets.
The molecular formula is , and it has a molecular weight of approximately 300.36 g/mol. The presence of fluorine may enhance metabolic stability and alter the lipophilicity of the compound, potentially affecting its pharmacokinetics.
Research indicates that compounds similar to this compound often act as inhibitors of specific enzymes or receptors involved in cancer progression. For instance, studies on related benzamide derivatives have shown inhibition of fibroblast growth factor receptor (FGFR) pathways, which are crucial in various cancers, including non-small cell lung cancer (NSCLC) .
Potential Mechanisms Identified:
- FGFR Inhibition : Compounds targeting FGFR have demonstrated significant anticancer activity by inducing apoptosis and cell cycle arrest in cancer cell lines .
- Cell Cycle Modulation : Similar compounds have been shown to arrest the cell cycle at the G2 phase, leading to increased apoptosis rates .
- Molecular Docking Studies : These studies suggest that the compound can form multiple hydrogen bonds with target proteins, enhancing binding affinity and specificity .
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, related compounds have shown IC50 values in the micromolar range against NSCLC cells, indicating potent antitumor activity .
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| C9 | NCI-H520 | 1.36 | FGFR inhibition, apoptosis induction |
| C9 | NCI-H1581 | 1.25 | Cell cycle arrest at G2 phase |
| C9 | NCI-H226 | 2.31 | Inhibition of ERK phosphorylation |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in substituents on the pyrimidine or benzamide rings can significantly alter potency and selectivity.
Key Findings:
- Dimethylamino Group : Enhances solubility and may improve interaction with biological targets.
- Fluoro Substituent : Contributes to metabolic stability and may increase binding affinity.
- Pyrrolidine Ring : Influences conformational flexibility, which is essential for effective binding to target proteins.
Case Studies
Several studies highlight the potential application of similar compounds in treating various cancers:
- NSCLC Treatment : A study demonstrated that FGFR inhibitors led to significant tumor regression in NSCLC models, suggesting that this compound could be a candidate for further development .
- Breast Cancer Models : Related benzamide derivatives were shown to inhibit tumor growth in xenograft models of breast cancer, reinforcing the potential utility of this class of compounds in oncology .
Q & A
Q. What are the recommended synthetic routes for preparing N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide, and what are critical intermediates?
The synthesis involves constructing the pyrimidine core, followed by regioselective functionalization. Key steps include:
- Pyrimidine ring formation : Use of Buchwald-Hartwig amination to introduce the pyrrolidin-1-yl group at the 2-position .
- Dimethylamino group introduction : Alkylation or nucleophilic substitution at the 4-position of the pyrimidine .
- Coupling with 3-fluorobenzamide : Amide bond formation via HATU or EDCI-mediated coupling under inert conditions . Critical intermediates include the 4-chloro-pyrimidine precursor and the 3-fluorobenzoyl chloride derivative. Monitor reaction progress via LC-MS and purify intermediates using flash chromatography .
Q. How can the purity and structural integrity of this compound be validated?
- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended) .
- NMR spectroscopy : Confirm substituent positions via - and -NMR (e.g., dimethylamino protons at δ ~2.8 ppm, pyrrolidinyl protons as multiplet at δ ~3.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., calculated for CHFNO: 345.1705) .
Q. What in vitro assays are suitable for initial biological screening?
- Kinase inhibition assays : Screen against tyrosine kinases (e.g., Abl, Lyn) using ADP-Glo™ kinase assays, given structural similarity to imatinib analogues .
- Cellular cytotoxicity : Evaluate IC in cancer cell lines (e.g., Ph+ leukemia) via MTT assays .
- Solubility testing : Use shake-flask method in PBS (pH 7.4) or DMSO to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can researchers resolve low yields during the final amide coupling step?
Low yields may arise from steric hindrance or poor nucleophilicity. Optimize by:
- Activating agents : Switch from EDCI to HATU for improved coupling efficiency .
- Temperature control : Perform reactions at 0–4°C to minimize side-product formation .
- Purification : Use preparative HPLC with a gradient elution (ACN/water + 0.1% TFA) to isolate the target compound .
Q. What strategies are effective for determining the compound’s binding mode to kinase targets?
- X-ray crystallography : Co-crystallize the compound with a kinase domain (e.g., Bcr-Abl) using the CCP4 suite for structure refinement .
- Molecular docking : Perform in silico simulations with AutoDock Vina, leveraging the pyrrolidinyl group’s role in hydrophobic pocket interactions .
- SAR studies : Synthesize analogues with modified dimethylamino or fluorobenzamide groups to identify critical binding motifs .
Q. How can contradictory data between enzymatic inhibition and cellular activity be addressed?
Discrepancies may stem from off-target effects or poor membrane permeability. Mitigate by:
- Permeability assays : Use Caco-2 cell monolayers to assess passive diffusion .
- Metabolite profiling : Identify active metabolites via LC-MS/MS in cell lysates .
- Selectivity profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler™) to rule out off-target inhibition .
Q. What methods are recommended for polymorph screening and stability testing?
- High-throughput crystallization : Use solvent evaporation (e.g., ethanol/water mixtures) to identify stable polymorphs .
- DSC/TGA : Analyze thermal stability (e.g., melting points ~250–300°C) and hydrate formation .
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
